2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DOTAP MESYLATE is typically synthesized through the reaction of N-(2,3-dioleoyloxy-1-propyl)-N,N,N-trimethylammonium chloride with methanesulfonic acid. The reaction involves the following steps:
Esterification: The initial step involves the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid to form N-(2,3-dioleoyloxy-1-propyl)-N,N,N-trimethylammonium chloride.
Mesylation: The chloride salt is then reacted with methanesulfonic acid to produce DOTAP MESYLATE.
Industrial Production Methods
Industrial production of DOTAP MESYLATE follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified through crystallization and filtration to achieve a purity of 98% or higher .
Chemical Reactions Analysis
Types of Reactions
DOTAP MESYLATE primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.
Esterification: This reaction involves the use of carboxylic acids and occurs under acidic conditions.
Hydrolysis: DOTAP MESYLATE can be hydrolyzed in the presence of water, especially under basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted ammonium compounds.
Esterification: The products are esters of DOTAP.
Scientific Research Applications
DOTAP MESYLATE is extensively used in various fields of scientific research:
Chemistry: It is used as a reagent for the synthesis of other cationic lipids and surfactants.
Biology: DOTAP MESYLATE is widely used in gene transfection studies.
Medicine: In medical research, DOTAP MESYLATE is used in the development of gene therapies and mRNA vaccines.
Industry: It is used in the formulation of lipid nanoparticles for drug delivery systems.
Mechanism of Action
DOTAP MESYLATE exerts its effects through the formation of cationic liposomes. These liposomes interact with the negatively charged cell membrane, facilitating the fusion and subsequent release of the encapsulated genetic material into the cell. The cationic nature of DOTAP MESYLATE enhances its interaction with the cell membrane, promoting efficient gene delivery .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioleoyl-3-trimethylammonium-propane chloride (DOTAP chloride)
- 1,2-Dioleoyl-3-trimethylammonium-propane iodide (DOTAP iodide)
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
Uniqueness of DOTAP MESYLATE
DOTAP MESYLATE is unique due to its high efficiency in gene transfection and delivery. Compared to DOTAP chloride and DOTAP iodide, DOTAP MESYLATE has shown superior performance in delivering nucleic acids to cells. Its ability to form stable liposomal structures and its high transfection efficiency make it a preferred choice in gene therapy and vaccine development .
Properties
Molecular Formula |
C43H83NO7S |
---|---|
Molecular Weight |
758.2 g/mol |
IUPAC Name |
2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
APGRDDRQPNSEQY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.